molecular formula C10H14INO2Si B172341 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde CAS No. 174092-75-2

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde

Cat. No.: B172341
CAS No.: 174092-75-2
M. Wt: 335.21 g/mol
InChI Key: NQKIFRSZGVLWSK-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14INO2Si and a molecular weight of 335.21 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trimethylsilanyl group attached to a pyridine ring, along with a carbaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trimethylsilanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the trimethylsilanyl group can influence its reactivity and binding properties. The compound may act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and trimethylsilanyl groups influence its chemical behavior and stability .

Properties

IUPAC Name

4-iodo-2-methoxy-6-trimethylsilylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKIFRSZGVLWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=N1)[Si](C)(C)C)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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